2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide
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Overview
Description
2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
The compound, 2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide, belongs to the class of thiazoles . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant Thiazoles are known to interact with various targets depending on their substituents .
Mode of Action
For instance, some thiazole derivatives have been reported to induce biological effects through various targets . The specific mode of action of this compound would depend on its specific structure and the nature of its substituents.
Biochemical Pathways
Thiazoles are known to affect various biochemical pathways depending on their specific structures and targets . For instance, some thiazole derivatives have been reported to exhibit antioxidant activity, suggesting that they may affect oxidative stress pathways .
Result of Action
Given the wide range of biological activities exhibited by thiazoles, it can be inferred that this compound may have diverse molecular and cellular effects depending on its specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide typically involves multiple steps, starting with the formation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiazoles and α-bromocarbonyl compounds. The reaction conditions often require elevated temperatures and the use of catalysts or bases to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a candidate for developing new therapeutic agents.
Medicine: The compound's biological activities have also been explored in the context of medicinal chemistry. It has been investigated for its potential use in treating diseases such as tuberculosis and other bacterial infections.
Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemicals. Its unique properties may contribute to the creation of innovative products with enhanced performance and functionality.
Comparison with Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazole derivatives: Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Acetamide derivatives: Compounds containing the acetamide group are often used in medicinal chemistry for their pharmacological properties.
Uniqueness: 2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide stands out due to its specific substitution pattern and the presence of the chloro and acetamide groups. These features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9-13(19-6-7-22-15(19)17-9)14(21)10-2-4-11(5-3-10)18-12(20)8-16/h2-7H,8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTZUDNGDQDEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)C3=CC=C(C=C3)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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